N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Overview
Description
Synthesis Analysis
The synthesis of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C involves introducing a mercaptoethyl group at the 7-N position of mitomycin C, leading to the formation of dithiodiethylenedimitomycin C. This compound showed excellent antitumor activity against various cancers in mice, highlighting the importance of the 7-N side chain modification for enhanced activity (Kono et al., 1989).
Molecular Structure Analysis
The molecular structure of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is characterized by the presence of a nitrophenyldithioethyl group at the N-7 position. This modification plays a crucial role in its biological activity, as it affects the compound's ability to interact with DNA and other cellular targets. The structural characterization of mitomycin derivatives, including modifications at the 7-O position, provides insights into the biochemical mechanisms underlying their antitumor effects (Singh et al., 2011).
Chemical Reactions and Properties
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C undergoes reductive metabolism, leading to the formation of active alkylating agents that interact with DNA. This activation process, facilitated by enzymes such as mitomycin-7-O-methyltransferase, is essential for the compound's cytotoxicity. The chemical reactions involved in this process highlight the compound's potential as a potent antitumor agent (Tomasz & Lipman, 1981).
Physical Properties Analysis
The physical properties of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, such as solubility and stability, are crucial for its pharmacokinetic profile and therapeutic efficacy. Although specific studies on these properties were not directly identified, the compound's water solubility and interaction with serum proteins are significant for its activation and cellular uptake. These properties influence the drug's distribution, metabolism, and excretion, impacting its overall antitumor activity (Masters et al., 1997).
Chemical Properties Analysis
The chemical properties of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, including its reactivity and interaction with biological molecules, play a critical role in its mechanism of action. The compound's ability to form covalent adducts with DNA under specific conditions is a key aspect of its cytotoxicity. The elucidation of these interactions provides valuable insights into the design of more effective mitomycin C derivatives with improved therapeutic profiles (Tomasz et al., 1987).
Scientific Research Applications
Cell Toxicity and Radiotherapy Synergy : BMS-181174 exhibits distinct toxicity profiles compared to mitomycin C and porfiromycin. It is more toxic to aerobic cells than to hypoxic cells and has shown additive or slightly supra-additive cytotoxicity when combined with radiation in vitro. In vivo, it effectively kills cells in solid tumors, but evidence suggests a subpopulation of tumor cells resistant to both BMS-181174 and radiation, possibly a hypoxic cell population (Rockwell & Kelley, 1996).
Antitumor Activity and Reduced Toxicity : BMY-25067 has demonstrated equivalent tumor inhibitory effects to mitomycin C against various leukemias and carcinomas in mice. It has shown superior activity against B16 melanoma and less neutropenic effects compared to mitomycin C, indicating reduced hematologic toxicity, making it a candidate for clinical trials (Bradner, Rose, Schurig, & Florczyk, 2004).
DNA Binding Mode Revision : Research has revised the previously understood binding mode of reduced mitomycin C, showing that it links to the N2-position rather than the O6-position of 2'-deoxyguanosine. This revision has implications for understanding the binding of mitomycin C to DNA, which is central to its anticancer activity (Tomasz, Lipman, Verdine, & Nakanishi, 1986).
Clinical Applications in Ophthalmology : Mitomycin C, the parent compound, is used in various ophthalmic surgeries, such as glaucoma filtering surgeries and corneal refractive surgery, due to its ability to inhibit wound healing and reduce scarring (Abraham, Selva, Casson, & Leibovitch, 2006).
Toxicity in Animals : The toxicity of several mitomycin derivatives, including BMY-25067, has been studied in rats. The findings indicate variable degrees of cardiac, renal, and pulmonary toxicity among the derivatives, with BMY-25067 showing minor renal changes but no cardiac or pulmonary changes (Bregman, Buroker, Bradner, Hirth, & Madissoo, 1989).
Safety And Hazards
Future Directions
“N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” has shown promising results in initial clinical trials . It has demonstrated superior antitumor effectiveness, particularly to a solid tumor separated from the site of treatment, and reduced hematologic toxicity . These findings suggest that “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” may be a worthwhile candidate for further clinical trials .
properties
IUPAC Name |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O7S2/c1-11-17(25-7-8-36-37-13-5-3-12(4-6-13)28(32)33)20(30)16-14(10-35-22(24)31)23(34-2)21-15(26-21)9-27(23)18(16)19(11)29/h3-6,14-15,21,25-26H,7-10H2,1-2H3,(H2,24,31)/t14-,15+,21+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDJOCJUBZZAMN-USYHLRJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241743 | |
Record name | N-7-(2-(nitrophenyldithio)ethyl)mitomycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C | |
CAS RN |
95056-36-3 | |
Record name | N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095056363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-7-(2-(nitrophenyldithio)ethyl)mitomycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-181174 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O4QKT84G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.